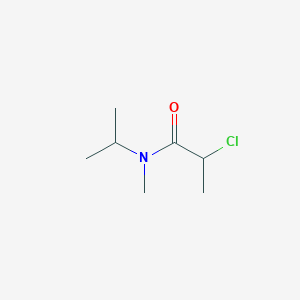![molecular formula C19H18N6S B2801861 N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide CAS No. 1116071-40-9](/img/structure/B2801861.png)
N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H18N6S and its molecular weight is 362.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Structural Analysis
Heterocyclic derivatives, including pyrimidine and guanidine derivatives, have been extensively studied for their synthesis and structural properties. For instance, Banfield et al. (1987) explored the formation and X-ray structure determination of compounds closely related to pyrimidine derivatives, suggesting the importance of structural analysis in understanding the chemical behavior and potential applications of these molecules (Banfield, Fallon, & Gatehouse, 1987).
Crystal Structure and Molecular Conformation
The study of crystal structures and molecular conformation is crucial for determining the physical and chemical properties of compounds. Subasri et al. (2016) provided detailed crystallographic analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which share structural motifs with the compound of interest. Such studies highlight the significance of crystallography in drug design and material science (Subasri et al., 2016).
Antimicrobial Activity
Research into the antimicrobial activity of novel heterocyclic compounds, including pyrimidine derivatives, is a significant area of scientific investigation. Nunna et al. (2014) explored the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety, demonstrating the potential of these compounds in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, especially those with potential biological activity, are crucial for expanding the chemical and pharmacological landscape. For example, Bondock et al. (2008) conducted studies on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, which underscores the importance of synthetic chemistry in discovering new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).
Conformational Analysis and Molecular Docking
The conformational analysis and molecular docking studies provide insights into the interaction of compounds with biological targets. Kataev et al. (2021) discussed the synthesis, structure, and conformational analysis of a compound, showcasing the importance of computational methods in understanding the bioactive conformation of molecules and their potential interactions with biological targets (Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021).
properties
IUPAC Name |
3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-3-14-8-7-11-16(12-14)25-13(2)17(22-24-25)18-21-19(26-23-18)20-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKHFTTYIHBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)
![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)


![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)
![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2801795.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2801799.png)
![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)